N-tert-butyl-2-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide
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Overview
Description
“N-tert-butyl-2-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide” is a chemical compound that is part of a series of new N-substituted derivatives . It is related to compounds that have been studied for their affinities with 5-HT1A, 5-HT2A, and alpha 1 receptors .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of new N-substituted derivatives were synthesized, and their receptor affinities were determined . Another study reported the synthesis of peptidomimetics containing a pyrrolone fragment by a tandem combination of Doebner and Ugi-type multicomponent reactions with controlled diastereoselectivity .Molecular Structure Analysis
The molecular structure of this compound is complex and would require advanced techniques such as X-ray diffraction for precise determination .Properties
IUPAC Name |
N-tert-butyl-2-[2-(3-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-19(2,3)20-17(24)12-22-8-9-23-16(18(22)25)11-15(21-23)13-6-5-7-14(10-13)26-4/h5-11H,12H2,1-4H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIQTQVSPIBEMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C=CN2C(=CC(=N2)C3=CC(=CC=C3)OC)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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